molecular formula C8H7F3N2 B567918 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1260664-09-2

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine

Numéro de catalogue: B567918
Numéro CAS: 1260664-09-2
Poids moléculaire: 188.153
Clé InChI: AYAVHBMDLNPDJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1260664-09-2) is a fluorinated pyrrolopyridine derivative of significant interest in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. This compound features a 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core, a privileged scaffold in the development of bioactive molecules. The incorporation of a trifluoromethyl group is a strategic modification frequently employed to fine-tune critical properties of a lead compound, including its metabolic stability, membrane permeability, and overall lipophilicity . The primary research application of this scaffold is in the development of potent and selective GluN2B-negative allosteric modulators (NAMs) for the N-methyl-D-aspartate (NMDA) receptor . NMDA receptors are crucial for fast excitatory neurotransmission in the brain, and their overactivation is linked to excitotoxicity. Selective inhibition of the GluN2B subunit is a promising therapeutic strategy for conditions such as treatment-resistant depression and other neurological disorders, offering a potential improved safety profile over non-selective NMDA antagonists . Researchers utilize this core structure to optimize brain penetration, reduce cytochrome P450 inhibition, and minimize hERG channel binding during lead optimization campaigns . With a molecular formula of C 8 H 7 F 3 N 2 and a molecular weight of 188.15 g/mol , this compound serves as a versatile key intermediate for further synthetic elaboration. It is offered for research purposes to support the discovery of next-generation neurotherapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAVHBMDLNPDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Trifluoromethyl-Containing Precursors

A common approach involves constructing the pyrrolopyridine ring from pre-functionalized trifluoromethyl building blocks. For instance, 2-amino-5-(trifluoromethyl)pyridine can undergo cyclization with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to form the dihydro-pyrrole ring. This method leverages the electrophilic nature of the carbonyl group to facilitate intramolecular cyclization, as illustrated below:

\text{2-Amino-5-(trifluoromethyl)pyridine} + \text{CH}_2=CHCOOR} \xrightarrow{\text{HCl, EtOH}} \text{6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} \quad

Key Considerations :

  • Solvent choice (e.g., ethanol or dioxane) impacts reaction efficiency.

  • Acid catalysts (HCl, p-toluenesulfonic acid) enhance cyclization rates.

  • Yields typically range from 45% to 65%, with purification via flash chromatography.

Late-Stage Trifluoromethylation via Cross-Coupling

Introducing the trifluoromethyl group at the 6-position of a pre-formed pyrrolo[3,2-b]pyridine core is achievable through transition-metal-catalyzed cross-coupling. This method often employs Ullmann-type reactions or palladium-mediated couplings with trifluoromethyl copper(I) reagents.

Procedure :

  • Bromination : The 6-position of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature.

  • Coupling : The brominated intermediate reacts with trifluoromethyl copper(I) iodide in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (K₂CO₃) in dioxane/water at 80°C.

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine+CF3CuPdCl2(dppf),K2CO36-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine[1][2]\text{6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} + \text{CF}3\text{Cu} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{K}2\text{CO}3} \text{6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} \quad

Optimization Notes :

  • Catalyst loading (5–10 mol%) and reaction time (8–16 hours) are critical for maximizing yields (60–75%).

  • Side products, such as dehalogenated derivatives, are minimized by maintaining anhydrous conditions.

Chlorine/Fluorine Exchange Strategies

Trichloromethyl precursors offer a pathway to trifluoromethyl derivatives via halogen exchange. This method, widely used in agrochemical synthesis, applies to pyrrolopyridine systems.

Vapor-Phase Fluorination of Trichloromethyl Intermediates

A trichloromethyl group at the 6-position is converted to trifluoromethyl via reaction with hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under vapor-phase conditions:

6-(Trichloromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridineSbF3,200C6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine[2]\text{6-(Trichloromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} \xrightarrow{\text{SbF}_3, 200^\circ\text{C}} \text{6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} \quad

Challenges :

  • High temperatures (150–250°C) risk decomposition of the dihydro-pyrrole ring.

  • Corrosive reagents necessitate specialized reactor materials (e.g., Hastelloy).

Functional Group Interconversion and Protecting Group Strategies

Tosyl Protection-Deprotection Sequences

To prevent unwanted side reactions during trifluoromethylation, the NH group of the pyrrolopyridine is often protected. A tosyl (Ts) group is introduced using p-toluenesulfonyl chloride in dichloromethane with aqueous NaOH:

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridineTsCl, NaOH, CH2Cl21-Tosyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine[1]\text{2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine} \xrightarrow{\text{TsCl, NaOH, CH}2\text{Cl}2} \text{1-Tosyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine} \quad

After trifluoromethylation, the tosyl group is removed via hydrolysis with tetra-N-butylammonium fluoride (TBAF) in THF at 60–90°C.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • Preparative HPLC : Xterra Prep RP columns using acetonitrile/water (0.1% TFA) gradients.

Spectroscopic Characterization

  • LC-MS (ES) : m/z 340.2 [M+H]⁺ confirms molecular weight.

  • ¹H NMR : Key signals include δ 3.2–3.5 ppm (dihydro-pyrrole CH₂) and δ 7.8–8.2 ppm (pyridine protons).

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Cyclization45–65Modular precursor designMulti-step optimization required
Cross-Coupling60–75Late-stage functionalizationPalladium catalyst cost
Halogen Exchange50–70Scalability for industrial productionHarsh reaction conditions

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-B]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds with pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives of 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine have shown promise in inhibiting the proliferation of cancer cells. Studies suggest that these compounds can disrupt cellular pathways involved in tumor growth and metastasis, making them potential candidates for novel cancer therapies .

Central Nervous System Effects

The biological activity of related pyrrolidine compounds has been documented to include analgesic and central nervous system depressant effects. These properties suggest that 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine could be explored further for the development of new analgesics or sedatives .

Herbicidal Properties

There is emerging evidence that pyrrolidine derivatives can serve as effective herbicides. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their ability to penetrate plant tissues and exert herbicidal effects. This application is particularly relevant in the development of selective herbicides that minimize damage to non-target species while effectively controlling weeds .

Polymer Chemistry

The unique chemical structure of 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine allows it to be used as a building block in the synthesis of novel polymers. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for advanced applications in coatings and materials science .

Characterization Techniques

Characterization of this compound is crucial for understanding its properties and applications. Techniques such as X-ray crystallography provide insights into the molecular structure and confirm the presence of functional groups critical for biological activity. Spectroscopic methods (NMR, IR) are also employed to elucidate structural details and purity levels .

Case Studies

StudyFocusFindings
Malinka et al., 2005Anticancer ActivityDemonstrated significant inhibition of cancer cell lines by pyrrolidine derivatives
Shen et al., 2010CNS EffectsIdentified analgesic properties in related pyrrolidine compounds
Recent ResearchAgrochemical ApplicationsHighlighted potential herbicidal effects with specific trifluoromethyl derivatives

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrrolo[2,3-b]pyridines
  • 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl nicotinamide (8a) :

    • Structure : Fully aromatic pyrrolo[2,3-b]pyridine core with a phenyl group at position 5 and a nicotinamide substituent at position 3.
    • Properties : Higher molecular weight (315.12 g/mol ) due to the nicotinamide moiety. Exhibits strong hydrogen-bonding capacity (two NH groups) and π-π stacking interactions, enhancing binding to biological targets .
    • Applications : Demonstrated in kinase inhibition studies due to its planar aromatic system .
  • 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine: Structure: Pyrrolo[3,2-b]pyridine core with a thiophene substituent at position 4. Applications: Explored in materials science for conductive polymers .
(b) Pyrazolo-Pyridine Derivatives
  • 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine :
    • Structure : Pyrazolo[4,3-b]pyridine core with -CF₃ at position 5.
    • Properties : Higher polarity compared to pyrrolo analogs due to the pyrazole ring’s nitrogen-rich environment.
    • Applications : Used in antiviral and anticancer drug discovery .

Substituent and Functional Group Comparisons

(a) Trifluoromethyl (-CF₃) vs. Halogen Substituents
  • 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine :

    • Structure : Fluorine at position 6 instead of -CF₃.
    • Properties : Lower molecular weight (138.14 g/mol ) and reduced lipophilicity. Fluorine enhances electronegativity but lacks the steric bulk of -CF₃.
    • Applications : Used as a bioisostere for hydrogen-bond acceptors in medicinal chemistry .
  • 6-Chloro-pyrrolo[3,2-b]pyridine Derivatives :

    • Properties : Chlorine increases molecular weight (~155 g/mol) and offers moderate electron-withdrawing effects. Less metabolically stable than -CF₃ analogs.
(b) Dihydro vs. Fully Aromatic Systems
  • 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine :
    • Structure : Contains a partially saturated tetrahydropyridine substituent.
    • Properties : Increased conformational flexibility compared to the dihydro core of the target compound.
    • Applications : Explored in neurotransmitter receptor modulation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Boiling Point (°C) Key Features
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine 186.13 2.1 271 High lipophilicity, metabolic stability
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl nicotinamide (8a) 315.12 3.5 N/A Planar aromatic system, kinase inhibition
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 138.14 1.2 N/A Bioisostere for H-bond acceptors
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine 187.12 2.3 N/A Nitrogen-rich, antiviral activity

*LogP values estimated using fragment-based methods.

Activité Biologique

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine (CAS No. 1260664-09-2) is a heterocyclic compound characterized by a trifluoromethyl group attached to a pyrrolo[3,2-B]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

  • Molecular Formula : C8H7F3N2
  • Molecular Weight : 202.15 g/mol
  • IUPAC Name : 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

The biological activity of 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to various receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • FGFR Inhibition : Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM against FGFR1 and showed significant antiproliferative effects on breast cancer cell lines (4T1, MDA-MB-231) .
    • Mechanism of Action : The mechanism involves the downregulation of matrix metalloproteinase 9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial for cancer cell migration and invasion .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group may enhance these effects by altering membrane permeability or inhibiting essential bacterial enzymes .

Case Studies

Several studies have explored the biological efficacy of 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine:

  • Study on Antiproliferative Effects : A series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their antiproliferative activities against different cancer cell lines. Compound 4h exhibited significant inhibition of cell proliferation at low concentrations (IC50 < 10 μM), indicating its potential as a lead compound for further development .
  • In Vivo Studies : Preliminary in vivo studies have indicated that compounds derived from this scaffold can significantly reduce tumor growth in animal models when administered at therapeutic doses .

Data Summary

Biological ActivityTarget/Cell LineIC50 ValueReference
FGFR InhibitionFGFR17 nM
Antiproliferative4T1 (Breast Cancer)<10 μM
AntimicrobialE. coli, S. aureusVariable

Q & A

Q. What experimental approaches elucidate the mechanism of kinase inhibition?

  • Methodological Answer : X-ray crystallography of inhibitor-kinase complexes (e.g., PDB ID 6Z2) reveals binding modes. Surface plasmon resonance (SPR) measures binding kinetics (Kd, kon/koff). Cellular assays (Western blot) confirm downstream signaling inhibition (e.g., phospho-FGFR suppression) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.